Cas no 1333469-84-3 (1H-Indole, 3-iodo-6-methoxy-)

1H-Indole, 3-iodo-6-methoxy-, is a halogenated indole derivative featuring an iodine substituent at the 3-position and a methoxy group at the 6-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules and heterocyclic compounds. The iodine moiety enhances its reactivity in cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling efficient derivatization. The methoxy group contributes to electronic modulation, influencing reactivity and selectivity in subsequent transformations. Its well-defined structure and functional groups make it valuable for medicinal chemistry research and the development of indole-based scaffolds. Suitable for controlled environments, it requires handling under inert conditions due to its sensitivity.
1H-Indole, 3-iodo-6-methoxy- structure
1H-Indole, 3-iodo-6-methoxy- structure
Product Name:1H-Indole, 3-iodo-6-methoxy-
CAS No:1333469-84-3
MF:C9H8INO
MW:273.070394515991
CID:5058248
Update Time:2025-08-05

1H-Indole, 3-iodo-6-methoxy- Chemical and Physical Properties

Names and Identifiers

    • 3-Iodo-6-methoxy-1H-indole
    • 1H-Indole, 3-iodo-6-methoxy-
    • Inchi: 1S/C9H8INO/c1-12-6-2-3-7-8(10)5-11-9(7)4-6/h2-5,11H,1H3
    • InChI Key: LFKLVFFOTGNZCN-UHFFFAOYSA-N
    • SMILES: IC1=CNC2C=C(C=CC=21)OC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 165
  • XLogP3: 2.7
  • Topological Polar Surface Area: 25

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Additional information on 1H-Indole, 3-iodo-6-methoxy-

1H-Indole, 3-Iodo-6-Methoxy: A Comprehensive Overview

The compound 1H-Indole, 3-Iodo-6-Methoxy (CAS No: 1333469-84-3) is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the indole family, a class of heterocyclic aromatic compounds known for their versatile applications in drug discovery and synthesis. The presence of the iodo and methoxy substituents at the 3rd and 6th positions, respectively, imparts unique chemical and biological properties to this molecule.

Recent advancements in synthetic chemistry have enabled researchers to explore novel methods for the synthesis of 1H-Indole, 3-Iodo-6-Methoxy. One such approach involves the use of palladium-catalyzed cross-coupling reactions, which have proven to be highly efficient in constructing complex indole derivatives. These methods not only enhance the yield but also improve the purity of the final product, making them ideal for large-scale production in pharmaceutical settings.

The biological activity of 1H-Indole, 3-Iodo-6-Methoxy has been extensively studied in recent years. Research indicates that this compound exhibits potent anti-inflammatory properties, making it a promising candidate for the development of novel anti-inflammatory drugs. Furthermore, studies have shown that 1H-Indole, 3-Iodo-6-Methoxy can modulate key signaling pathways involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. This dual functionality underscores its potential as a multi-target therapeutic agent.

In addition to its pharmacological applications, 1H-Indole, 3-Iodo-6-Methoxy has also found utility in materials science. Its unique electronic properties make it a valuable component in the synthesis of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Recent breakthroughs in this area have demonstrated that incorporating 1H-Indole, 3-Iodo-6-Methoxy into polymer frameworks can significantly enhance their electrical conductivity and stability under ambient conditions.

The structural versatility of 1H-Indole, 3-Iodo-6-Methoxy allows for further functionalization to tailor its properties for specific applications. For instance, researchers have explored the substitution of the methoxy group with other electron-donating or withdrawing groups to study their impact on the compound's reactivity and bioavailability. These modifications have provided valuable insights into the structure-property relationships of indole derivatives.

From a sustainability perspective, there is growing interest in developing eco-friendly synthesis routes for 1H-Indole, 3-Iodo-6-Methoxy. Green chemistry principles are being increasingly adopted to minimize waste generation and reduce environmental impact during its production. For example, microwave-assisted synthesis has emerged as an efficient and environmentally benign method for synthesizing this compound.

In conclusion, 1H-Indole, 3-Iodo-6-Methoxy (CAS No: 1333469-84-3) stands out as a multifaceted molecule with immense potential across various scientific disciplines. Its unique chemical structure, coupled with cutting-edge research findings, positions it as a key player in advancing drug discovery and material science technologies.

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